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Compound of Interest

Compound Name: Opaviraline

Cat. No.: B1677335 Get Quote

The development of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Opaviraline
(GW-420867X) for the treatment of HIV-1 infections was halted during Phase II clinical trials on

March 28, 2001. While the precise and officially documented reasons for this discontinuation

are not readily available in the public domain, an analysis of available data and the broader

context of HIV drug development at the time can offer insights into the potential factors that led

to this decision.

Opaviraline, developed by GlaxoSmithKline, was designed to inhibit the HIV-1 reverse

transcriptase enzyme, a critical component in the viral replication cycle. As an NNRTI, it would

have joined a class of antiretroviral drugs that includes efavirenz, nevirapine, and delavirdine,

which were key components of highly active antiretroviral therapy (HAART) in the early 2000s.

Comparative Landscape of NNRTIs (circa 2001)
To understand the competitive environment in which Opaviraline was being developed, it is

essential to compare it with other NNRTIs available or in late-stage development at the time.
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Drug Development Stage (2001) Key Characteristics

Opaviraline (GW-420867X) Phase II (Discontinued)
RNA-directed DNA polymerase

inhibitor.

Nevirapine (Viramune) Approved

First-generation NNRTI.

Known for a low genetic barrier

to resistance and potential for

severe rash and hepatotoxicity.

Delavirdine (Rescriptor) Approved

First-generation NNRTI. Less

commonly used due to a

complex dosing schedule and

significant drug-drug

interactions.

Efavirenz (Sustiva) Approved

First-generation NNRTI.

Became a preferred NNRTI

due to its once-daily dosing

and potent antiviral activity,

though associated with central

nervous system side effects.

Potential Reasons for Discontinuation
While a definitive statement from GlaxoSmithKline is not publicly accessible, the

discontinuation of a drug in Phase II trials is typically due to one or more of the following

factors:

Lack of Efficacy: The drug may not have demonstrated sufficient antiviral activity compared

to existing treatments or a placebo. In the competitive landscape of HIV therapeutics, a new

drug would need to show significant advantages over established options.

Unacceptable Safety Profile: The emergence of unexpected or severe adverse events during

Phase II trials is a common reason for halting development. Even if effective, a drug with a

poor safety profile is unlikely to gain regulatory approval or be commercially viable.
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Pharmacokinetic Challenges: Issues with the drug's absorption, distribution, metabolism, or

excretion (ADME) could have made it difficult to maintain therapeutic concentrations in the

body with a convenient dosing schedule.

Strategic and Commercial Considerations: The pharmaceutical company may have made a

strategic decision to allocate resources to other more promising candidates in their pipeline,

especially if the projected market share for the new drug was limited. The high cost of late-

stage clinical trials necessitates prioritizing drugs with the highest probability of success and

return on investment.

Experimental Protocols and Data
Detailed protocols and results from the Phase II trials of Opaviraline are not publicly available.

However, a Phase I study in healthy male volunteers provided some initial pharmacokinetic and

safety data.

Phase I Pharmacokinetic Study Protocol
This study was a randomized, double-blind, placebo-controlled, dose-escalation trial. The

primary objectives were to assess the safety, tolerability, and pharmacokinetics of single and

multiple ascending oral doses of Opaviraline.

Methodology:

Participants: Healthy male volunteers.

Dosing: Single and multiple ascending oral doses.

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to

measure plasma concentrations of Opaviraline.

Safety Monitoring: Included clinical laboratory tests, vital signs, and reporting of adverse

events.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of NNRTIs and a typical workflow for

a Phase II clinical trial.
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Caption: Mechanism of action of NNRTIs like Opaviraline.
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Caption: Typical workflow of a Phase II clinical trial.

Conclusion
In the absence of a definitive public statement from the manufacturer, the discontinuation of

Opaviraline (GW-420867X) in Phase II trials was likely a multifactorial decision driven by an

assessment of its efficacy, safety, and commercial viability in a rapidly evolving HIV treatment

landscape. While early pharmacokinetic data appeared promising, the hurdles of

demonstrating a clear advantage over existing and emerging therapies of the time proved to be

a significant challenge. The story of Opaviraline serves as a reminder of the rigorous and often
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unforgiving nature of pharmaceutical development, where only a fraction of promising

candidates ultimately reach the market.

To cite this document: BenchChem. [Unraveling the Discontinuation of Opaviraline (GW-
420867X) in Phase II Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677335#why-was-opaviraline-gw-420867x-
discontinued-in-phase-ii-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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